The synthesis of ASTX660 involves several sophisticated chemical processes. One notable method includes the coupling of 5-chloro-2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one with other chemical moieties to create the final product. The synthesis pathway emphasizes the importance of maintaining high purity levels, typically above 98%, to ensure efficacy and safety in clinical applications .
Technical details regarding the synthesis may include:
The molecular structure of ASTX660 can be represented by its chemical formula and a molecular weight of approximately 315.77 g/mol. The compound features a complex arrangement that includes:
Data related to its structure can include:
ASTX660 participates in various chemical reactions primarily within biological systems. Its key reaction mechanism involves:
Technical details regarding these reactions may include:
The mechanism of action for ASTX660 involves several critical steps:
Data supporting these mechanisms often come from in vitro studies showing increased cell death rates in response to treatment with ASTX660 compared to controls.
ASTX660 exhibits several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods (NMR, IR) and chromatographic techniques (HPLC) to characterize these properties accurately.
ASTX660 is primarily investigated for its potential applications in oncology:
As ongoing clinical trials progress, further applications may emerge based on its ability to modulate apoptotic pathways effectively.
ASTX660 was developed using fragment-based drug design to overcome limitations of first-generation IAP antagonists. Unlike peptidomimetic compounds (e.g., birinapant or LCL-161) that mimic the endogenous AVPI (Ala-Val-Pro-Ile) motif of SMAC (Second Mitochondrial-derived Activator of Caspases), ASTX660 features a rigid bicyclic scaffold that eliminates peptide-like bonds [1] [3]. This non-peptidomimetic architecture confers significant pharmacological advantages:
The molecular structure features a bivalent topology enabling simultaneous engagement with two binding pockets within the BIR3 domains of IAPs. X-ray crystallography studies reveal that ASTX660 interacts with cIAP1's BIR3 domain through hydrophobic contacts at the Tyr324/Trp310/Trp330 hotspot region and hydrogen bonding with Gly306 backbone atoms [1]. This binding mode displaces endogenous SMAC proteins and caspase-9 more effectively than monovalent antagonists.
Table 1: Structural Comparison of ASTX660 with Peptidomimetic IAP Antagonists
Property | ASTX660 | Peptidomimetic Compounds |
---|---|---|
Molecular Weight | <700 Da | Typically >800 Da |
Peptide Bonds | Absent | Present (AVPI mimic) |
cIAP1 BIR3 Kd | 0.9 nM | 5-50 nM |
Metabolic Stability | High | Moderate to Low |
Oral Availability | Yes | Limited |
ASTX660 exhibits nanomolar affinity for the BIR3 domains of cIAP1, cIAP2, and XIAP, as demonstrated by surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) [1] [7]. The binding kinetics reveal critical differences in target engagement:
Structural assessments classify the XIAP BIR3 binding site as moderately druggable (Dscore = 0.92) due to its shallow hydrophobic groove, while cIAP1's BIR3 domain scores higher (Dscore = 1.15) with deeper pockets amenable to small-molecule binding [7]. ASTX660 overcomes XIAP's lower druggability through enthalpy-driven binding mediated by water displacement and shape complementarity.
Table 2: Binding Kinetics of ASTX660 to BIR3 Domains
Target | Kd (nM) | kon (M-1s-1) | koff (s-1) | Binding Mechanism |
---|---|---|---|---|
cIAP1 | 0.9 ± 0.2 | 1.2 × 105 | 1.1 × 10-4 | Irreversible-like |
cIAP2 | 1.5 ± 0.3 | 9.8 × 104 | 1.5 × 10-4 | Irreversible-like |
XIAP | 14.7 ± 2.1 | 5.4 × 104 | 7.9 × 10-4 | Reversible |
Upon binding, ASTX660 induces rapid ubiquitination and proteasomal degradation of cIAP1/2 within 2-4 hours of treatment (EC50 = 10-50 nM) [1] [4]. This occurs through:
cIAP1/2 degradation triggers NF-κB-Inducing Kinase (NIK) stabilization by disrupting the TRAF2/TRAF3/cIAP1/2 complex that constitutively targets NIK for proteasomal degradation [4] [9]. Accumulated NIK phosphorylates IKKα (Inhibitor of Nuclear Factor Kappa-B Kinase subunit alpha), which then processes p100 to p52. This results in nuclear translocation of p52/RelB heterodimers and activation of non-canonical NF-κB target genes:
In castrate-resistant prostate cancer models, this pathway is constitutively activated, yet ASTX660-mediated NIK stabilization paradoxically sensitizes cells to TNFα-induced apoptosis by lowering the threshold for caspase-8 activation [4].
ASTX660 uniquely modulates both NF-κB pathways through distinct mechanisms:
Canonical NF-κB Pathway Inhibition:
Non-Canonical NF-κB Pathway Activation:
This dual mechanism creates a therapeutic synergy in cancers dependent on NF-κB survival signaling:
Table 3: NF-κB-Regulated Genes Modulated by ASTX660
Pathway | Representative Genes | Biological Consequence | Dependency |
---|---|---|---|
Canonical NF-κB | BCL-XL, cFLIP, XIAP | Apoptosis resistance | Inhibited |
Non-Canonical NF-κB | BAFF, CXCL12, CD40 | B-cell trafficking | Activated |
Shared Targets | TNFα, IL-8, ICAM-1 | Inflammation | Context-dependent |
In head and neck squamous cell carcinoma models, this dual activity sensitizes tumors to TNFα, TRAIL, and radiation therapy, with 85% reduction in tumor growth compared to monotherapy [1] [4]. The compound's efficacy in HPV-positive and HPV-negative models highlights its broad applicability against NF-κB-driven malignancies.
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4